Spectroscopic Profile and Technical Guide: Cyclopropylidene Cyclopropane (Bicyclopropylidene)
Spectroscopic Profile and Technical Guide: Cyclopropylidene Cyclopropane (Bicyclopropylidene)
Topic: Spectroscopic Data of Cyclopropylidene Cyclopropane (Bicyclopropylidene) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopropylidene cyclopropane (IUPAC: 1,1'-bicyclopropylidene) is a unique C₆H₈ hydrocarbon characterized by exceptional ring strain, high symmetry (
This guide provides a definitive reference for the spectroscopic identification of bicyclopropylidene, detailing its anomalous vibrational behavior, specific NMR shifts, and synthetic protocols. It serves as a critical resource for researchers utilizing this molecule as a building block for high-energy materials, triangulanes, and complex pharmacophores.
Molecular Architecture & Strain
The molecule consists of two cyclopropane rings joined by a central exocyclic double bond. The strain is not merely additive; the
-
Symmetry:
(Centrosymmetric) -
Strain Energy:
65 kcal/mol (Estimated). The molecule is kinetically stable but thermodynamically potent. -
Bonding: The central C=C bond is shorter than typical alkenes due to the high
-character of the -hybridized carbons derived from the cyclopropyl rings.
Structural Parameters (Gas Phase Electron Diffraction)
| Parameter | Value | Notes |
| C=C Bond Length | 1.314 ± 0.003 Å | Shorter than ethene (1.337 Å) due to strain/hybridization. |
| C–C (Ring) Length | 1.525 ± 0.003 Å | Typical for cyclopropyl rings. |
| C–C–C Angle | 64.5° | Distorted from ideal 60° due to exocyclic double bond. |
| H–C–H Angle | 114.6° | Indicates hybridization approaching |
Ref: Traetteberg, M. et al. J. Mol.[1] Struct. 1984, 118, 333.[1]
Comprehensive Spectroscopic Profile
A. Nuclear Magnetic Resonance (NMR)
The high symmetry of bicyclopropylidene renders all protons chemically equivalent and all ring carbons (excluding the bridgehead) equivalent, resulting in deceptively simple spectra.
H NMR (250 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Assignment |
| 1.17 | Singlet (s) | 8H | Methylene protons (–CH |
-
Insight: The chemical shift is upfield compared to typical allylic protons (~1.7–2.0 ppm) due to the shielding cone of the cyclopropane ring and the unique hybridization.
C NMR (62.5 MHz, CDCl
)
| Shift ( | Assignment | Notes |
| 110.2 | C=C (Quaternary) | Bridgehead carbons. |
| 2.8 | –CH | Methylene carbons. Extremely high field due to ring current. |
-
Coupling Constants:
Hz (indicative of high -character in C–H bonds).
B. Vibrational Spectroscopy (IR & Raman)
Bicyclopropylidene exhibits a textbook example of the mutual exclusion principle due to its center of inversion (
Infrared Spectroscopy (IR)
-
C–H Stretching: Strong bands at 3051, 2983 cm⁻¹ . The band at 3051 cm⁻¹ is characteristic of the cyclopropyl C–H stretch (high
-character). -
C=C Stretching: Absent/Forbidden. Due to the
symmetry, the symmetric stretching of the central C=C bond does not change the dipole moment and is therefore IR inactive. -
Fingerprint: 1410, 1247, 1071, 1016, 994 cm⁻¹.
Raman Spectroscopy
-
C=C Stretching: Theoretically allowed (
mode), but anomalously weak or unobservable in the expected region (1600–1800 cm⁻¹). -
Mechanism: This phenomenon is attributed to the specific bond polarizability properties of the tetrasubstituted, strained double bond. Researchers should not expect a strong Raman peak for the alkene, which can lead to false negatives in reaction monitoring.
-
Key Modes: Ring breathing modes are observed in the lower frequency region (< 1000 cm⁻¹).
C. Electronic Spectroscopy (UV-Vis)
- : < 200 nm (Vacuum UV).
-
Characteristics: The molecule is colorless.[2] The
transition is shifted to higher energy compared to conjugated systems but may exhibit a tail into the near-UV due to strain-induced orbital rehybridization.
Experimental Protocol: Synthesis of Bicyclopropylidene
Objective: Synthesis of 1,1'-bicyclopropylidene from 1-bromo-1-cyclopropylcyclopropane via dehydrohalogenation.
Safety: Warning: Bicyclopropylidene is highly flammable and volatile. All operations must be conducted in a fume hood. Potassium tert-butoxide is corrosive and moisture-sensitive.
Reagents
-
Precursor: 1-Bromo-1-cyclopropylcyclopropane (105 g, 0.65 mol)
-
Base: Potassium tert-butoxide (KO
Bu) (109 g, 0.97 mol) -
Solvent: Dimethyl sulfoxide (DMSO) (1.0 L, anhydrous)
Step-by-Step Methodology
-
Setup: Equip a 2-L three-necked round-bottom flask with a mechanical stirrer, thermometer, pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Base Dissolution: Charge the flask with DMSO (1 L) and KO
Bu (109 g). Stir vigorously until dissolved. -
Addition: Add 1-bromo-1-cyclopropylcyclopropane dropwise over 2 hours.
-
Critical Control Point: Maintain internal temperature between 20°C and 25°C using a water bath. Exotherms can lead to polymerization.
-
-
Reaction: Stir the mixture at 20°C for an additional 24 hours under nitrogen.
-
Isolation (Bulb-to-Bulb Distillation):
-
Remove the condenser and dropping funnel.
-
Connect the flask via a wide-bore 90° adapter to a cold trap cooled with dry ice/acetone (-78°C).
-
Apply vacuum (0.1–1.0 mmHg) and gently warm the reaction flask (max 35–40°C).
-
Distill all volatile material into the cold trap. Note: Foaming may occur; use a splash guard.
-
-
Purification:
-
Thaw the cold trap contents to 20°C.
-
Transfer to a separatory funnel and wash with ice-cold water (4 x 50 mL) to remove DMSO/tBuOH.
-
Dry the organic layer over 4 Å molecular sieves.
-
-
Yield: Expect ~44 g (84%). The product is a colorless liquid.
Workflow Diagram
Figure 1: Synthetic workflow for the preparation of bicyclopropylidene via elimination.
Applications in Synthesis & Drug Discovery
While bicyclopropylidene itself is not a drug, it is a high-value pharmacophore building block . Its applications in medicinal chemistry stem from its ability to introduce the cyclopropyl moiety—a "privileged structure" in drug design—into complex scaffolds.
Key Transformations:
-
[3+2] Cycloadditions: Reacts with dipoles (nitrones, nitrile oxides) to form spiro-heterocycles. These spiro-linkers are used to restrict conformation in peptide mimetics.
-
Metal-Catalyzed Couplings: Undergoes Heck-type couplings to create dienes and polyenes found in natural products.
-
Triangulane Synthesis: Serves as the monomer for [n]triangulanes (linear chains of spiro-fused cyclopropanes), which are studied for their rigid, rod-like properties in nanotechnology.
Orbital Interaction Diagram
The unique reactivity is driven by the interaction between the high-lying HOMO of the strained double bond and the LUMO of electrophiles.
Figure 2: Conceptual reactivity flow driven by strain release.
References
-
Synthesis & Properties
-
Structural Data (Electron Diffraction)
-
Raman Spectroscopy (Anomalous Intensity)
- Source: Spectrochimica Acta Part A, 71(4), 1166-1171 (2008).
- Title: The infrared and Raman spectra of trans- and cis-tetrachloro-tetramethylbicyclopropylidene (Contextual reference for weak Raman modes in this class).
-
URL:[Link]
-
General Cyclopropane Strain Data
- Source: NIST Chemistry WebBook.
- Title: Cyclopropane Thermochemistry.
-
URL:[Link]
